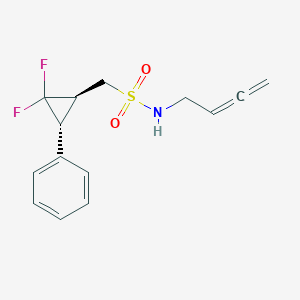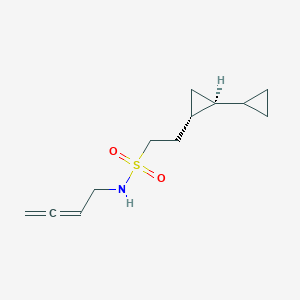
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic benefits. This compound is also known as BDBS and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The exact mechanism of action of 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. However, one of the limitations is that the compound is not readily available and requires a complex synthesis process.
Orientations Futures
There are several future directions for research on 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide. One area of interest is to investigate its potential as a treatment for various types of cancer. Another area of interest is to further understand its mechanism of action and identify potential targets for drug development. Additionally, research can be conducted to optimize the synthesis process and improve the availability of the compound for research and clinical use.
In conclusion, this compound is a promising compound with potential therapeutic benefits. It has been extensively studied for its antitumor and anti-inflammatory activities. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide involves a multistep process. The first step involves the reaction of 3-bromo-2,4-difluorobenzenesulfonyl chloride with cyclobutanone to form 3-bromo-2,4-difluoro-N-(cyclobutyl)benzenesulfonamide. This intermediate is then reacted with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide has been extensively studied for its potential therapeutic benefits. It has been found to have antitumor activity and is being investigated as a potential treatment for various types of cancer. It has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-9-7(12)1-2-8(10(9)13)18(16,17)14-5-3-6(15)4-5/h1-2,5-6,14-15H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQWVFYLZGWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NS(=O)(=O)C2=C(C(=C(C=C2)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(2-ethyl-3-methylpyrrolidin-1-yl)methanone](/img/structure/B7345336.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![5-(piperidin-1-ylmethyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B7345354.png)
![3-fluoropropyl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345356.png)
![oxolan-3-yl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345364.png)
![N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7345366.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)


![Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate](/img/structure/B7345389.png)
![1-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345392.png)
![3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345401.png)
![ethyl (1R,2R)-2-(2-oxa-7-azaspiro[4.4]nonan-7-ylsulfonylmethyl)cyclopropane-1-carboxylate](/img/structure/B7345408.png)
![2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345416.png)